molecular formula C12H15NO B14335070 5-(Methylamino)-3-phenylpent-2-enal CAS No. 106160-71-8

5-(Methylamino)-3-phenylpent-2-enal

Cat. No.: B14335070
CAS No.: 106160-71-8
M. Wt: 189.25 g/mol
InChI Key: BLQNTELBALYKNH-UHFFFAOYSA-N
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Description

5-(Methylamino)-3-phenylpent-2-enal is an organic compound that belongs to the class of aldehydes It features a phenyl group attached to a pentenal chain, with a methylamino substituent at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-3-phenylpent-2-enal can be achieved through several methods. One common approach involves the condensation of a suitable aldehyde with a methylamine derivative under controlled conditions. For instance, the reaction between 3-phenylpropanal and methylamine in the presence of a catalyst can yield the desired product. The reaction typically requires a solvent such as ethanol and is conducted at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-3-phenylpent-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 5-(Methylamino)-3-phenylpentanoic acid.

    Reduction: 5-(Methylamino)-3-phenylpentanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(Methylamino)-3-phenylpent-2-enal has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-3-phenylpent-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: A compound with a similar structure but different functional groups.

    Phenylpropanolamine: Another structurally related compound with distinct pharmacological properties.

    Methamphetamine: Shares the phenyl and methylamino groups but differs in its overall structure and effects.

Uniqueness

5-(Methylamino)-3-phenylpent-2-enal is unique due to its specific combination of functional groups and the position of the methylamino substituent. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

106160-71-8

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-(methylamino)-3-phenylpent-2-enal

InChI

InChI=1S/C12H15NO/c1-13-9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3

InChI Key

BLQNTELBALYKNH-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=CC=O)C1=CC=CC=C1

Origin of Product

United States

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